
2,2,9,9-Tetramethyldecanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,9,9-Tetramethyldecanedioic acid is a dicarboxylic acid with the molecular formula C14H26O4 It is characterized by the presence of two carboxyl groups (-COOH) at the terminal positions of a decane chain, with four methyl groups attached at the 2 and 9 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9,9-Tetramethyldecanedioic acid typically involves the alkylation of a suitable precursor, such as 1,6-dibromohexane, with isobutyric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is scaled up to meet commercial demands, with additional steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
2,2,9,9-Tetramethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives
科学研究应用
2,2,9,9-Tetramethyldecanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2,2,9,9-Tetramethyldecanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups contribute to the hydrophobic character of the compound, affecting its solubility and interactions with other molecules .
相似化合物的比较
Similar Compounds
- 2,2,9,9-Tetramethylsebacic acid
- Decanedioic acid, 2,2,9,9-tetramethyl
- 2,2,9,9-Tetramethyl-decanedioic acid
Uniqueness
2,2,9,9-Tetramethyldecanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
22092-62-2 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
2,2,9,9-tetramethyldecanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-13(2,11(15)16)9-7-5-6-8-10-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18) |
InChI 键 |
LYDQREUUWSXQDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCCCC(C)(C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)
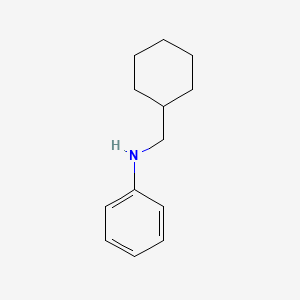
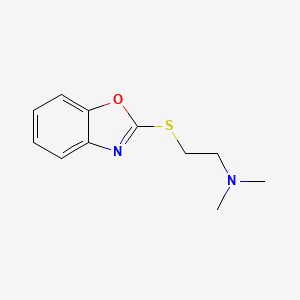
![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)
![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)
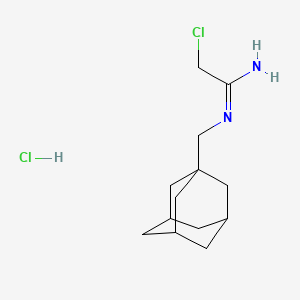
![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)
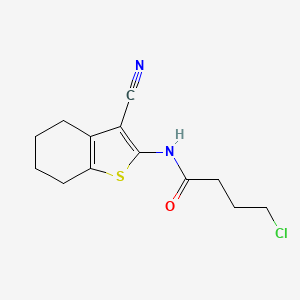

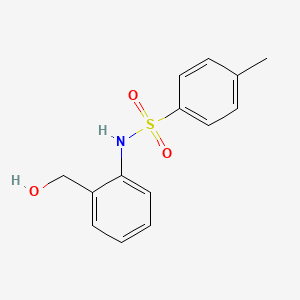
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)
